

Technical Guide: Spectroscopic Properties of Dihydroxy-oxo-azanium ()

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Compound of Interest

Compound Name: Dihydroxy-oxo-azanium

CAS No.: 5265-81-6

Cat. No.: B14737712

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Executive Summary

Dihydroxy-oxo-azanium (IUPAC name), commonly known as the nitracidium ion or protonated nitric acid, is a critical transient electrophilic species in organic synthesis. With the chemical formula

, it serves as the activation intermediate in the generation of the nitronium ion (

), the active agent in aromatic nitration.

Understanding the spectroscopic signature of

is essential for researchers optimizing nitration reactions for drug development, particularly when working with deactivated substrates requiring superacidic media.^[1] This guide synthesizes vibrational and magnetic resonance data to distinguish

from its precursor (

) and its dehydration product (

).[1]

Structural Identity & Conformational Dynamics

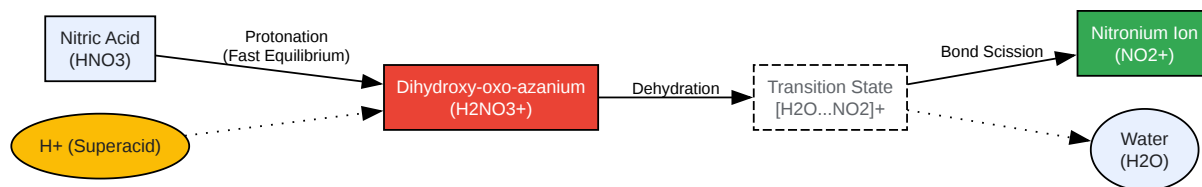
Unlike stable organic cations,

exists in a delicate equilibrium governed by the solvent system's acidity.^[1] Theoretical and experimental evidence points to two distinct structural forms:^[2]

- Covalent Dihydroxy Form ():
 - Geometry: Trigonal planar nitrogen center bonded to one oxo group () and two hydroxy groups ().^[1]
 - Role: The true "protonated" intermediate before bond scission.
 - Stability: High energy; rapidly dehydrates in non-stabilizing media.^[1]
- Ion-Molecule Complex ():
 - Geometry: A linear nitronium ion () electrostatically solvated by a water molecule.^[1]
 - Role: The "resting state" often observed in spectroscopic studies of hydrated superacids.
 - Energetics: Calculated to be the global minimum on the potential energy surface (Lee & Rice, 1992).

Formation Pathway

The generation of the active electrophile proceeds through a proton-transfer-dehydration mechanism:



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Figure 1: Stepwise formation of the nitronium electrophile via the nitracidium intermediate.

Spectroscopic Properties[1][2][3][4][5][6][7][8][9][10] Vibrational Spectroscopy (IR & Raman)

Direct observation of the covalent

is challenging due to its rapid conversion to

[1] However, in cryogenic matrices or ultrafast timescales, specific bands distinguish it from neutral nitric acid.

Key Diagnostic Bands: The spectrum is often dominated by the appearance of

bands as the equilibrium shifts.

Species	Mode Description	Frequency (cm ⁻¹)	Activity	Notes
	O-H Stretch	~3550	IR/Raman	Broad, H-bonded
Asym.[1] Stretch	~1708	IR	Strong characteristic band	
Stretch	~920	Raman	Single bond character	
	Stretch	~1600–1650	IR	Shifted lower than neutral
(Covalent)	Sym.[1] Stretch	~1000–1050	Raman	Two single N-O bonds
	(Sym.[1] Stretch)	1400 ± 5	Raman	The "Gold Standard" detection peak
(Product)	(Asym. Stretch)	~2340	IR	Linear molecule signature

“

Critical Insight: In Raman studies of mixed acids (

), the disappearance of the 1300 cm⁻¹ nitrate band and the emergence of the sharp 1400 cm⁻¹ line confirms the complete conversion of

to

.

Nuclear Magnetic Resonance (NMR)

Nitrogen-15 (

) NMR is the most definitive method for characterizing the electronic environment of the nitrogen center.

Chemical Shift Mapping (

): Reference: Liquid

= 0 ppm.

- Nitric Acid (

):366 ppm.[1] The nitrogen is in a planar, electron-deficient environment but stabilized by resonance.

- Nitracidium (

):Intermediate Shift. Due to fast exchange in solution, a distinct peak is rarely observed at room temperature. In superacid at low temperature (

), the signal broadens and shifts downfield (deshielded) as positive charge density increases on the nitrogen.

- Nitronium (

):~250 ppm (approx -124 ppm relative to

).[1]

- Note: Despite being a cation, the linear symmetry of

induces shielding anisotropy, causing the signal to appear upfield relative to the nitro group of neutral

Proton (

) NMR:

- In superacid media (e.g.,

), the acidic protons of

appear as a highly deshielded singlet, typically > 12–14 ppm, often coalescing with the solvent acid peak due to rapid proton exchange.

Experimental Protocol: Generation & Detection

To study

without immediate decomposition, one must stabilize the cation using superacidic media or cryoscopic isolation.^[1]

Protocol: In Situ Generation for Spectroscopic Analysis

Reagents:

- Nitric Acid (, 100% fuming)
- Superacid System: Magic Acid () or Oleum (+)
- Solvent: (for low-temperature NMR)

Workflow:

- Preparation (Inert Atmosphere): In a glovebox, condense into a Teflon-lined NMR tube or Raman cell at -78°C.
- Acidification: Slowly add the superacid ().

- Substrate Addition: Introduce dropwise while maintaining temperature $< -40^{\circ}\text{C}$.^[1]
 - Caution: Exothermic reaction.^[1] Heat generation triggers dehydration to ^[1].
- Detection:
 - Raman: Acquire spectrum at -80°C . Look for the transient bands at $\sim 1000\text{-}1100\text{ cm}^{-1}$ (protonated form) before the dominant 1400 cm^{-1} () appears upon warming.
 - NMR: Acquire spectra. Monitor the shift from 366 ppm () towards the nitronium region.

Quality Control Check (Self-Validating)

- Pass: Appearance of a sharp Raman band at 1400 cm^{-1} upon warming indicates successful electrophile generation ().
- Fail: Persistence of bands at 1050 cm^{-1} (ionic nitrate,) or 1300 cm^{-1} (neutral) indicates insufficient acidity (not low enough).

References

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